molecular formula C5H6F3NO B2938404 N-cyclopropyl-2,2,2-trifluoroacetamide CAS No. 20613-19-8

N-cyclopropyl-2,2,2-trifluoroacetamide

Cat. No.: B2938404
CAS No.: 20613-19-8
M. Wt: 153.104
InChI Key: JTJCUEJOVGHRAU-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,2,2-trifluoroacetamide: is a chemical compound with the molecular formula C₅H₆F₃NO and a molecular weight of 153.1 g/mol It is characterized by the presence of a cyclopropyl group attached to a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide typically involves the reaction of cyclopropylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Cyclopropylamine+Trifluoroacetic anhydrideThis compound+By-products\text{Cyclopropylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{By-products} Cyclopropylamine+Trifluoroacetic anhydride→this compound+By-products

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopropylamine and trifluoroacetic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the compound’s functional groups suggest potential reactivity under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.

Major Products Formed:

Scientific Research Applications

Chemistry: N-cyclopropyl-2,2,2-trifluoroacetamide is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound may be used as a precursor for the synthesis of bioactive compounds. Its derivatives could potentially exhibit pharmacological activities, making it a valuable compound in medicinal chemistry .

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of specialty chemicals and materials.

Comparison with Similar Compounds

    N-cyclopropylacetamide: Similar structure but lacks the trifluoro group.

    N-cyclopropyl-2,2,2-trifluoroethanamide: Similar but with an ethanamide backbone instead of acetamide.

Uniqueness: N-cyclopropyl-2,2,2-trifluoroacetamide is unique due to the presence of both cyclopropyl and trifluoroacetamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclopropyl-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJCUEJOVGHRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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